Cas no 6636-41-5 (Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate)

Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate structure
6636-41-5 structure
Product Name:Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate
CAS-nummer:6636-41-5
MF:C16H18O3
MW:258.312325000763
CID:1709347
PubChem ID:242685
Update Time:2025-04-21

Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate
    • 1-oxo-1,2,3,4,5,6,7,8-octahydro-phenanthrene-2-carboxylic acid methyl ester
    • AC1L69YZ
    • AC1Q5ZHH
    • MLS002667473
    • 1-Oxo-1,2,3,4,5,6,7,8-octahydro-phenanthren-2-carbonsaeure-methylester
    • AR-1J4357
    • CTK5C4429
    • methyl 1-oxo-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylate
    • NSC51545
    • HMS3080C20
    • 1-oxo-1,2,3,4,5,6,7,8-octahydro-phenanthrene-2-carboxylic acid methyl ester; AC1L69YZ; AC1Q5ZHH; MLS002667473; 1-Oxo-1,2,3,4,5,6,7,8-octahydro-phenanthren-2-carbonsaeure-methylester; AR-1J4357; CTK5C4429; methyl 1-oxo-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylate; NSC51545; HMS3080C20;
    • 6636-41-5
    • 1-oxo-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylic acid methyl ester
    • NSC-51545
    • CHEMBL1701999
    • SMR001557239
    • methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate
    • DTXSID50287546
    • A838568
    • Inchi: 1S/C16H18O3/c1-19-16(18)14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)15(14)17/h6-7,14H,2-5,8-9H2,1H3
    • InChI-sleutel: PAMRJLABHPGNRZ-UHFFFAOYSA-N
    • LACHT: O=C1C(C(=O)OC)CCC2=C1C=CC1CCCCC2=1

Berekende eigenschappen

  • Exacte massa: 258.12564
  • Monoisotopische massa: 258.126
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 2
  • Complexiteit: 376
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 43.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.189
  • Kookpunt: 410.1°C at 760 mmHg
  • Vlampunt: 182.3°C
  • Brekindex: 1.566
  • PSA: 43.37
  • LogboekP: 2.48350
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie